

comparative analysis of N-alkylated amphetamines' potency

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Compound of Interest

Compound Name: *Isopropylamphetamine*

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A Comparative Analysis of N-Alkylated Amphetamine Potency at Monoamine Transporters

This guide provides a comparative analysis of the potency of various N-alkylated amphetamines, focusing on their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The information is intended for researchers, scientists, and drug development professionals, offering a concise overview supported by experimental data to facilitate further investigation and development in the field of neuropharmacology.

Introduction

N-alkylation of the primary amine of amphetamine is a common structural modification that can significantly alter its pharmacological profile. The length and branching of the N-alkyl substituent influence the compound's affinity and efficacy at monoamine transporters, thereby modulating its potency as a monoamine reuptake inhibitor and/or releasing agent. Understanding these structure-activity relationships is crucial for the design of novel psychoactive substances and therapeutic agents with specific pharmacological targets.

Quantitative Data Summary

The following table summarizes the in vitro potency of a series of N-alkylated 4-methylamphetamine (4-MA) analogs at rat brain monoamine transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for monoamine release.

Lengthening the N-alkyl chain from methyl to butyl generally leads to a stepwise decrease in potency at all three transporters.[1][2]

Compound	Transporter	Uptake Inhibition IC50 (nM)	Monoamine Release EC50 (nM)
N-Methyl-4-MA	DAT	25.4	18.5
NET	12.3	10.1	
SERT	113	69.8	
N-Ethyl-4-MA	DAT	135	>10,000
NET	45.1	35.6	
SERT	468	154	
N-Propyl-4-MA	DAT	843	>10,000
NET	287	>10,000	
SERT	1,834	432	
N-Butyl-4-MA	DAT	3,215	>10,000
NET	1,254	>10,000	
SERT	7,892	>10,000	

Experimental Protocols

The data presented in this guide are primarily derived from in vitro assays using rat brain synaptosomes. The following sections detail the methodologies for the key experiments cited.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes.

- **Synaptosome Preparation:** Crude synaptosomal fractions (P2) are prepared from whole rat brains.[3] The tissue is homogenized in an ice-cold sucrose buffer (0.32 M Sucrose, 4 mM

HEPES, pH 7.4) and centrifuged to pellet nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.[3]

- **Uptake Assay:** Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., N-alkylated amphetamine) or vehicle.[4] The uptake is initiated by adding a radiolabeled monoamine substrate, such as [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT.[2]
- **Termination and Measurement:** After a specific incubation period (e.g., 5 minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters.[4] The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the amount of substrate taken up by the synaptosomes, is then measured using liquid scintillation counting.
- **Data Analysis:** IC₅₀ values, the concentration of the drug that inhibits 50% of the radiolabeled substrate uptake, are calculated from the dose-response curves.[4]

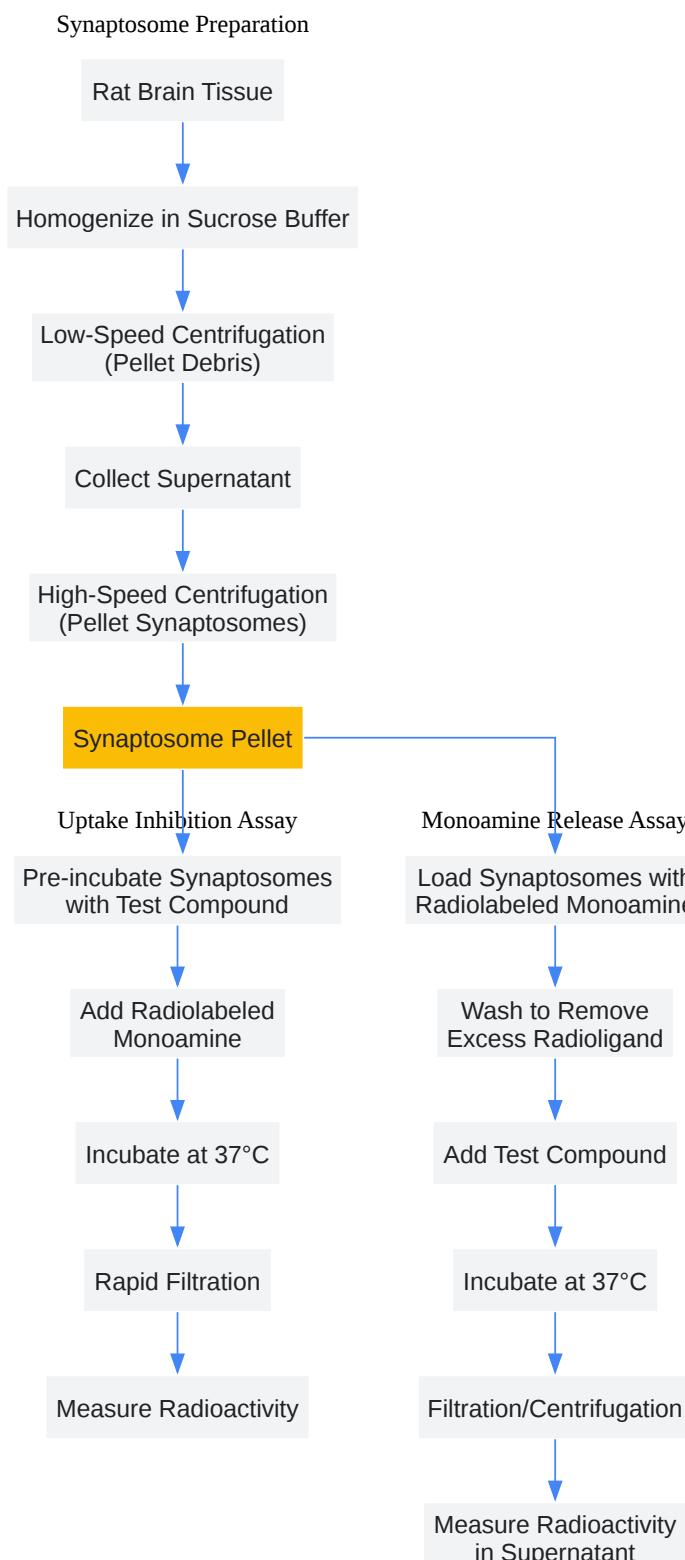
Monoamine Transporter Release Assay

This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes.

- **Synaptosome Preparation and Loading:** Synaptosomes are prepared as described above. They are then loaded with a radiolabeled monoamine by incubation at 37°C.[4] After loading, the synaptosomes are washed to remove excess unbound radioligand.[4]
- **Release Assay:** The loaded synaptosomes are resuspended in buffer and exposed to varying concentrations of the test compound or vehicle.[4]
- **Termination and Measurement:** After a set incubation time (e.g., 30 minutes) at 37°C, the reaction is terminated, typically by filtration or centrifugation.[4] The amount of radioactivity in the supernatant, representing the released monoamine, is quantified by liquid scintillation counting.
- **Data Analysis:** EC₅₀ values, the concentration of the drug that induces 50% of the maximal substrate release, are determined from the resulting dose-response curves.[4]

Visualizations

Experimental Workflow for Monoamine Transporter Assays



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Caption: Workflow for monoamine transporter uptake and release assays.

Signaling Pathway of N-Alkylated Amphetamines at Monoamine Transporters

Caption: Mechanism of action of N-alkylated amphetamines.

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